molecular formula C8H13NO5 B7764735 4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID

4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID

Cat. No.: B7764735
M. Wt: 203.19 g/mol
InChI Key: PNHYKKAJFIBZJI-UHFFFAOYSA-N
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Description

4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID is a chemical compound with a unique structure that includes both carboxylic acid and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID can be achieved through several methods. One common approach involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. For example, the reaction of 3-aminopropanoic acid with succinic anhydride can yield the desired product. The reaction typically requires a solvent such as water or an organic solvent like dichloromethane, and may be catalyzed by an acid or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-3-carboxypropyl)uridine: A modified RNA base involved in glycoRNA formation.

    N-(3-Carboxypropyl)glycine: An amino acid derivative with similar functional groups.

Uniqueness

4-[(3-CARBOXYPROPYL)AMINO]-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-carboxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c10-6(3-4-8(13)14)9-5-1-2-7(11)12/h1-5H2,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHYKKAJFIBZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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